Bactericidal Activity Against Non-Dividing Staphylococcus aureus: ACH-702 vs. Moxifloxacin, Vancomycin, Linezolid, and Rifampin
Against stationary-phase (non-dividing) S. aureus, ACH-702 achieves rapid, concentration-dependent killing, a critical therapeutic profile not observed with key comparator antibiotics. At ≥16× MIC, ACH-702 achieved a 3-log reduction in viable counts within 6 hours. In stark contrast, the comparator antibiotics moxifloxacin, vancomycin, linezolid, and rifampin, all tested at higher effective multiples of their MICs (16× to 32× MIC), showed little or no bactericidal activity under the same conditions .
| Evidence Dimension | Bactericidal activity (log reduction in CFU) against stationary-phase S. aureus |
|---|---|
| Target Compound Data | ≥3-log reduction in CFU/mL at ≥16× MIC within 6 hours |
| Comparator Or Baseline | Moxifloxacin, vancomycin, linezolid, rifampin at 16×–32× MIC: little or no bactericidal activity (negligible log reduction) |
| Quantified Difference | >3-log difference in viable cell kill |
| Conditions | In vitro time-kill assays using stationary-phase cultures of S. aureus ATCC 29213 and other strains. |
Why This Matters
This capability is directly relevant for selecting a compound for studies on recalcitrant infections involving non-dividing persister cells or biofilms, where standard-of-care antibiotics are known to fail.
- [1] Podos, S. D., et al. (2012). Bactericidal Activity of ACH-702 against Nondividing and Biofilm Staphylococci. Antimicrobial Agents and Chemotherapy, 56(7), 3812-3818. DOI: 10.1128/AAC.00092-12 View Source
